molecular formula C5H8N2O2S B12669491 N,N'-Diacetylthiourea CAS No. 4984-27-4

N,N'-Diacetylthiourea

Cat. No.: B12669491
CAS No.: 4984-27-4
M. Wt: 160.20 g/mol
InChI Key: GJHHTDAIMPUSJU-UHFFFAOYSA-N
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Description

N,N'-Diacetylthiourea (CAS 4984-27-4) is a chemical compound with the molecular formula C5H8N2O2S and a molecular weight of 160.19 g/mol . It is a white, crystalline solid with a density of approximately 1.252 g/cm³ . This compound is a derivative of thiourea where acetyl groups are attached to both nitrogen atoms. In research, this compound is a valuable substrate for studying reaction mechanisms. Theoretical studies using density functional theory have elucidated its gas-phase pyrolysis mechanism, which proceeds at 600 K to yield ketene and N-Acetylthiourea . This decomposition is influenced by the electron-withdrawing effect of the acetyl group and is characterized by a predominantly synchronous mechanism . Furthermore, the compound undergoes radical arylation reactions; for instance, with N-nitrosoacetanilide, it forms an intermediate S-phenyldiacetylisothiuronium base, which decomposes to produce various species including diphenyl disulfide and the phenyl ester of thioacetic acid . Radicals such as C6H5S• and CH3CO• have been identified in this process using the EPR spin trap method . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure proper handling and disposal in accordance with all applicable regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4984-27-4

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

N-(acetylcarbamothioyl)acetamide

InChI

InChI=1S/C5H8N2O2S/c1-3(8)6-5(10)7-4(2)9/h1-2H3,(H2,6,7,8,9,10)

InChI Key

GJHHTDAIMPUSJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=S)NC(=O)C

Origin of Product

United States

Synthetic Methodologies and Preparation Routes for N,n Diacetylthiourea

Established Laboratory Synthesis Protocols for N,N'-Diacetylthiourea

The traditional laboratory preparation of this compound often involves the acetylation of thiourea (B124793). A common method, as described by Kohman, results in the formation of yellowish crystals of this compound with a melting point of 151-152°C. dss.go.th

Another established laboratory method for preparing nitrogen compounds, which can be adapted for this compound, involves reacting an aqueous solution of ammonium (B1175870) chloride with sodium nitrite. byjus.comvedantu.comallen.in While this method is primarily for the generation of dinitrogen, the underlying principles of reacting nitrogen-containing compounds can be relevant. The reaction is as follows:

NH₄Cl(aq) + NaNO₂(aq) → N₂(g) + 2H₂O(l) + NaCl(aq) byjus.com

Impurities such as nitric oxide (NO) and nitric acid (HNO₃) can form during this process and are typically removed by passing the gas through sulfuric acid containing potassium dichromate. byjus.comvedantu.com

Development of Novel Synthetic Strategies for this compound and its Analogues

The quest for more efficient and versatile synthetic methods has led to the development of novel strategies for preparing this compound and its derivatives.

Innovation in Reaction Conditions and Catalytic Approaches

Recent advancements have focused on improving reaction conditions and employing catalysts to enhance the efficiency and selectivity of the synthesis. For instance, this compound itself is utilized as an efficient catalyst in the preparation of disulfide, sulfide, and selenide (B1212193) compounds. lookchem.com This catalytic property suggests the potential for autocatalytic pathways or the design of similar thiourea-based catalysts for its own synthesis.

The development of catalytic methods, such as those involving metal complexes, is a significant area of innovation. rsc.orgnih.govmdpi.com For example, imido titanium(IV) complexes have been used as catalysts for the guanylation of amines, a reaction type that shares mechanistic features with the formation of substituted thioureas. rsc.org The use of catalysts like N-hydroxysuccinimide, 1-hydroxybenzotriazole, or 4-dimethylaminopyridine (B28879) has been reported in the synthesis of N,N'-diacetyl hydrazine (B178648) from hydrazine hydrate (B1144303) and high-boiling-point ester compounds, a strategy that avoids the use of acetic anhydride (B1165640) and reduces exothermic reactions. google.com

Furthermore, the exploration of solvent-free reaction conditions and the use of microwave irradiation are emerging as green and efficient alternatives to traditional heating methods. nih.gov These techniques can potentially be applied to the synthesis of this compound to reduce reaction times and energy consumption.

Functional Group Transformations for this compound Derivatives

The synthesis of this compound derivatives often involves functional group interconversions. ub.eduorganic-synthesis.com These transformations allow for the introduction of various substituents, leading to a diverse range of analogues with tailored properties.

Key functional group transformations relevant to the synthesis of thiourea derivatives include:

Conversion of Alcohols to Halides: Alcohols can be converted to alkyl halides, which are versatile intermediates. Reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or triphenylphosphine (B44618) (PPh₃) in combination with a halogen source are commonly used. vanderbilt.edu

Displacement Reactions: Halides and sulfonate esters are good leaving groups and can be displaced by nucleophiles like the thiourea moiety or its derivatives to form the desired product. vanderbilt.edu

Amide Formation: The acetyl groups in this compound are amides. Amide synthesis is a fundamental transformation in organic chemistry, with numerous methods available, including the reaction of amines with acid chlorides or anhydrides. organic-synthesis.com

The table below summarizes some common functional group transformations and the reagents used:

TransformationReagent(s)
Alcohol to ChlorideSOCl₂, PPh₃/CCl₄
Alcohol to BromidePBr₃, PPh₃/CBr₄
Amide FormationAcid Chloride/Anhydride + Amine
Nitrile to AmineLiAlH₄, H₂/Catalyst

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. mdpi.comacs.orgrsc.org Key considerations for the green synthesis of this compound include:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. mdpi.com Water is often considered a green solvent for many reactions. rsc.org

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. acs.org Recyclable catalysts are particularly desirable. mdpi.com

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis or carrying out reactions at ambient temperature and pressure. nih.gov

Waste Prevention: Designing synthetic pathways that produce minimal or no waste. acs.org

One approach to greener synthesis is the use of solvent-free reactions or the use of water as a solvent. nih.govrsc.org For example, a sustainable methodology for the synthesis of squaramide-based compounds, which are structurally related to thioureas, has been developed using a paper-based platform with water as the solvent. rsc.org Such innovative approaches could be adapted for the synthesis of this compound.

Comprehensive Spectroscopic and Diffraction Analysis of N,n Diacetylthiourea

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the quantized vibrational states of a molecule. These methods are fundamental in identifying functional groups and elucidating the structural backbone of a compound based on its unique vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a distinct fingerprint based on the molecule's functional groups. For N,N'-Diacetylthiourea, the key functional groups—amide (N-H and C=O) and thioamide (C=S)—give rise to characteristic absorption bands.

The analysis of related acylthiourea derivatives provides a strong basis for the assignment of these vibrational bands mdpi.com. The N-H stretching vibrations are typically observed as strong, broad bands in the region of 3100-3400 cm⁻¹. The carbonyl (C=O) stretching vibration from the acetyl groups is expected to produce a very strong and sharp absorption band in the range of 1650-1695 cm⁻¹ mdpi.com. The thioamide group exhibits several characteristic bands; the C=S stretching vibration, often coupled with other modes, typically appears in the 1240-1300 cm⁻¹ region mdpi.com. Other significant vibrations include C-N stretching and N-H bending modes, which contribute to the complex fingerprint region of the spectrum.

Table 1: Expected FTIR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Amide (N-H) 3100 - 3400 Strong, Broad
C-H Stretch Methyl (CH₃) 2850 - 3000 Medium
C=O Stretch Amide I (C=O) 1650 - 1695 Very Strong
N-H Bend Amide II (N-H) 1500 - 1600 Strong
C=S Stretch Thioamide (C=S) 1240 - 1300 Medium-Strong

Note: The data in this table is based on characteristic frequency ranges for the specified functional groups and data from closely related acylthiourea compounds.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability libretexts.org. This often makes non-polar bonds and symmetric vibrations, which may be weak in FTIR, strong in Raman spectra.

For this compound, Raman spectroscopy is particularly useful for analyzing the C=S and C-C backbone vibrations. The thiocarbonyl (C=S) stretch, being a highly polarizable bond, is expected to produce a strong signal. Symmetric vibrations of the molecule's backbone would also be prominent. In contrast, the highly polar C=O and N-H bonds that dominate the FTIR spectrum may show weaker intensity in the Raman spectrum. The combination of both FTIR and Raman data provides a more complete vibrational analysis of the molecule libretexts.orgresearchgate.net.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number and chemical environment of protons in a molecule. In this compound, two distinct proton environments are expected: the N-H protons of the amide groups and the C-H protons of the two methyl groups. Due to the symmetrical nature of the molecule, the two N-H protons are chemically equivalent, as are the six protons of the two methyl groups.

N-H Protons: These protons are attached to nitrogen and are adjacent to electron-withdrawing acetyl and thiocarbonyl groups. This environment causes significant deshielding, resulting in a signal far downfield. In studies of similar bis-acyl-thiourea compounds, these N-H protons typically appear as a singlet in the range of δ 11.5–12.7 ppm mdpi.com.

CH₃ Protons: The six protons of the two equivalent methyl groups would appear as a single, sharp singlet. Their chemical shift would be in the typical alkyl region, but slightly downfield due to the proximity of the electron-withdrawing carbonyl group, likely around δ 2.0–2.5 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, three distinct carbon signals are expected:

Thiocarbonyl Carbon (C=S): The carbon of the C=S double bond is highly deshielded and is characteristically found at a very low field. In related structures, this signal appears around δ 181.5 ppm mdpi.com.

Carbonyl Carbon (C=O): The carbon of the C=O double bond is also significantly deshielded, with an expected chemical shift in the range of δ 165–170 ppm mdpi.com.

Methyl Carbon (CH₃): The two equivalent methyl carbons would produce a single signal in the upfield region of the spectrum, typically around δ 20–30 ppm.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Group Expected Chemical Shift (δ, ppm) Multiplicity
¹H NH 11.5 - 12.7 Singlet
¹H CH 2.0 - 2.5 Singlet
¹³C C =S ~181.5 -
¹³C C =O 165 - 170 -

Note: The data in this table is based on characteristic chemical shift ranges and data from closely related acylthiourea compounds.

While 1D NMR is sufficient for simple molecules, 2D NMR techniques provide unambiguous confirmation of the structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment would show correlations between coupled protons. For this compound, no cross-peaks would be expected as there are no adjacent, non-equivalent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. For this compound, an HSQC spectrum would show a cross-peak connecting the methyl proton signal (at ~δ 2.0-2.5 ppm) to the methyl carbon signal (at ~δ 20-30 ppm), confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. An HMBC spectrum would be highly informative, showing a correlation from the methyl protons to the adjacent carbonyl carbon (C=O), providing definitive evidence for the acetyl group's structure. A correlation might also be observed between the N-H proton and the carbonyl and thiocarbonyl carbons.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For this compound (C₅H₈N₂O₂S), the calculated molecular weight is approximately 160.20 g/mol . In an MS experiment, the molecular ion peak (M⁺·) would be expected at m/z 160.

Electron ionization (EI) is a high-energy technique that often causes the molecular ion to break apart into smaller, characteristic fragments. The fragmentation pattern provides a structural fingerprint. Analysis of the mass spectrum for this compound reveals several key fragment ions. A common fragmentation pathway for acylated compounds is the cleavage of the bond alpha to the carbonyl group.

m/z 43: This is typically the base peak (most abundant ion) and corresponds to the acetyl cation ([CH₃CO]⁺). Its high stability is a driving force for this fragmentation pathway.

m/z 59: This fragment likely corresponds to the isothiocyanate radical cation ([NCS]⁺·) or a related fragment.

m/z 76: This corresponds to the mass of thiourea (B124793) ([H₂NCSNH₂]⁺·), suggesting a cleavage of both acetyl groups.

The fragmentation can be initiated by the loss of an acetyl radical (·COCH₃) followed by further decomposition, or by direct cleavage to form the highly stable acetyl cation.

Table 3: Mass Spectrometry Data for this compound

m/z Value Proposed Fragment Ion Formula
160 Molecular Ion [C₅H₈N₂O₂S]⁺·
43 Acetyl Cation [C₂H₃O]⁺
59 Isothiocyanate Radical Cation [NCS]⁺·

Note: Fragmentation data is based on common fragmentation pathways and database information.

Electron Ionization (EI) Mass Spectrometry of this compound

Electron Ionization (EI) mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of organic compounds. In EI-MS, the analyte molecule, this compound, is bombarded with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to the ejection of an electron and the formation of a positively charged radical cation, known as the molecular ion (M radical cation). Due to the high internal energy of the molecular ion, it is prone to undergo extensive fragmentation, breaking down into smaller, more stable charged fragments and neutral species. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z), which serves as a unique "fingerprint" of the molecule's structure.

The fragmentation pattern observed in the EI mass spectrum of this compound provides valuable insights into its structural composition. The analysis of these fragments helps in elucidating the connectivity of atoms and identifying the functional groups present in the molecule. The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed during the ionization process. For this compound, the key fragment ions are observed at m/z 43, 59, and 76. nih.gov

Analysis of Molecular Ion and Isotopic Abundance Patterns

The molecular ion peak in a mass spectrum is of paramount importance as it provides the nominal molecular weight of the compound. miamioh.edu For this compound (C₅H₈N₂O₂S), the calculated monoisotopic mass is approximately 160.03 Da. nih.gov The observation of a peak at m/z 160 would correspond to the molecular ion (M⁺•). The intensity of this peak can vary; in some cases, if the molecular ion is particularly unstable, it may be weak or entirely absent, with the spectrum being dominated by fragment ions.

Isotopic abundance patterns provide further confirmation of the elemental composition of the molecular ion and its fragments. Elements such as carbon, sulfur, and oxygen have naturally occurring heavier isotopes (¹³C, ³³S, ³⁴S, ¹⁷O, ¹⁸O). The presence of these isotopes gives rise to small peaks at higher mass units relative to the main monoisotopic peak.

For this compound, the M+1 peak, one mass unit higher than the molecular ion, will be primarily influenced by the natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%). The M+2 peak will be mainly attributable to the presence of the ³⁴S isotope, which has a relatively high natural abundance of 4.29%. The theoretical isotopic distribution for the molecular ion of C₅H₈N₂O₂S can be calculated and compared with the experimental spectrum to confirm the elemental formula.

Table 1: Key Elements and Their Stable Isotopes This table presents the natural abundances of stable isotopes for elements present in this compound.

ElementIsotopeRelative Natural Abundance (%)
Carbon (C)¹²C98.93
¹³C1.07
Nitrogen (N)¹⁴N99.632
¹⁵N0.368
Oxygen (O)¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Sulfur (S)³²S94.93
³³S0.76
³⁴S4.29
³⁶S0.02

Characterization of Key Fragmentation Pathways

The fragmentation of the this compound molecular ion in EI-MS occurs through a series of characteristic bond cleavages and rearrangements, leading to the formation of specific, stable fragment ions. The analysis of these pathways is fundamental to confirming the molecular structure.

Table 2: Major Fragment Ions of this compound in EI-MS This table lists the major fragment ions observed in the Electron Ionization mass spectrum of this compound and their proposed structures.

m/zProposed StructureFormation Pathway
160[C₅H₈N₂O₂S]⁺•Molecular Ion
118[C₃H₆N₂OS]⁺•Loss of ketene (B1206846) (C₂H₂O)
101[C₂H₃N₂S]⁺Cleavage and rearrangement
76[CH₄N₂S]⁺•Thiourea radical cation
59[CH₃NCS]⁺• or [H₂NCS]⁺Cleavage of N-C bond
43[CH₃CO]⁺α-cleavage, Acylium ion (Base Peak)

Neutral loss refers to the elimination of an uncharged molecule or radical from the molecular ion during fragmentation. uab.edu Identifying these neutral losses helps to piece together the structure of the parent molecule.

A significant fragmentation pathway for this compound involves the loss of a neutral ketene molecule (CH₂=C=O), which has a mass of 42 Da. This would result from the cleavage of the amide bond and rearrangement, leading to a fragment ion at m/z 118 (160 - 42 = 118). This fragment corresponds to the molecular ion of N-acetylthiourea.

Another potential neutral loss is the elimination of an N-acetylthiourea radical, which would lead to the formation of the acylium ion.

The fragmentation of this compound is dominated by several characteristic cleavage mechanisms.

α-Cleavage: This is a common fragmentation pathway for carbonyl compounds. It involves the cleavage of the bond adjacent to the carbonyl group. For this compound, α-cleavage at the C-C bond of one of the acetyl groups leads to the formation of a highly stable acylium ion, [CH₃CO]⁺, at m/z 43 . This ion is typically very abundant and is often the base peak in the spectra of N-acetylated compounds, which is consistent with the data for this compound. nih.gov

McLafferty Rearrangement: The McLafferty rearrangement is a specific fragmentation reaction that occurs in molecules containing a carbonyl group and an accessible γ-hydrogen atom. miamioh.edumsu.edu The reaction proceeds through a six-membered ring transition state, resulting in the elimination of a neutral alkene and the formation of an enol radical cation. msu.edu In this compound, the acetyl groups lack a sufficiently long alkyl chain to provide a γ-hydrogen. Therefore, a classic McLafferty rearrangement is not expected to be a primary fragmentation pathway for the intact molecular ion.

Other Cleavages: The fragment at m/z 76 corresponds to the molecular ion of thiourea, [H₂NCSNH₂]⁺•, suggesting a cleavage of both N-acetyl groups. The ion at m/z 59 could be attributed to either the methyl isothiocyanate radical cation [CH₃NCS]⁺• or the thioformamide (B92385) cation [H₂NCS]⁺, formed through cleavage and rearrangement.

The Nitrogen Rule is a useful guideline in mass spectrometry that relates the nominal molecular weight of a compound to the number of nitrogen atoms it contains. The rule states that a molecule with an even nominal molecular weight must contain an even number of nitrogen atoms (or zero). Conversely, a molecule with an odd nominal molecular weight must have an odd number of nitrogen atoms.

This compound has a molecular formula of C₅H₈N₂O₂S, containing two nitrogen atoms. Its nominal molecular weight is 160 Da. This even molecular weight is consistent with the presence of an even number of nitrogen atoms, thereby satisfying the Nitrogen Rule. This rule can also be applied to fragment ions. For instance, the acylium ion at m/z 43 ([CH₃CO]⁺) has an odd mass and contains zero (an even number) nitrogen atoms, which does not follow the rule for molecular ions but is typical for even-electron fragment ions. The fragment at m/z 76 ([CH₄N₂S]⁺•) has an even mass and contains two nitrogen atoms, consistent with the rule for odd-electron radical ions.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs light in the UV-Vis region (typically 200-800 nm), electrons are promoted from a lower energy molecular orbital to a higher energy one. researchgate.net The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores.

This compound contains two primary types of chromophores: the carbonyl group (C=O) and the thiocarbonyl group (C=S). These groups give rise to characteristic electronic transitions:

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen, sulfur, and nitrogen atoms, to an antibonding pi orbital (π) associated with the C=O and C=S double bonds. Transitions involving the thiocarbonyl group typically occur at longer wavelengths (lower energy) compared to their carbonyl counterparts. For thiourea derivatives, these n → π transitions are often observed in the range of 280-330 nm.

π → π* transitions: These transitions involve the promotion of an electron from a bonding pi orbital (π) to an antibonding pi orbital (π). These are generally higher energy transitions than n → π and occur at shorter wavelengths, typically below 250 nm for thiourea derivatives.

The acetyl groups (-COCH₃) attached to the nitrogen atoms act as auxochromes, which can modify the absorption characteristics of the thiourea chromophore. The specific absorption maxima (λmax) and molar absorptivities (ε) are dependent on the solvent used, as solvent polarity can stabilize the ground and excited states to different extents. Emission spectroscopy (fluorescence) occurs when an electron in an excited state returns to the ground state by emitting a photon. Many thiourea derivatives are known to exhibit fluorescence.

X-ray Diffraction and Crystallographic Studies of this compound

X-ray diffraction techniques are powerful analytical methods for investigating the atomic and molecular structure of crystalline materials. These methods rely on the principle that X-rays are diffracted by the electrons of atoms in a periodic arrangement, creating a unique diffraction pattern that provides information about the crystal lattice, molecular geometry, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. By analyzing the diffraction pattern of a single crystal, researchers can obtain detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, studies on analogous N,N'-disubstituted thiourea derivatives provide insight into the likely structural features. In related compounds, the thiourea core [S=C(N)₂] is typically planar. The solid-state structure is often characterized by extensive intermolecular hydrogen bonding, where the N-H protons act as donors and the thiocarbonyl sulfur atom (C=S) or carbonyl oxygen atoms (C=O) act as acceptors. These interactions dictate the molecular packing in the crystal, often leading to the formation of one-dimensional chains or two-dimensional networks.

The determination of the crystal structure of this compound would allow for the creation of a detailed crystallographic information file (CIF), which includes precise data on its solid-state conformation and packing.

Table 1: Representative Crystallographic Data Obtainable from SC-XRD (Note: This table is illustrative of the data that would be obtained from an SC-XRD experiment on this compound and is based on typical values for small organic molecules.)

ParameterDescriptionExample Data
Empirical FormulaThe simplest whole-number ratio of atoms in the compound.C₅H₈N₂O₂S
Formula WeightThe mass of one mole of the compound.160.20 g/mol
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupA mathematical description of the symmetry of the crystal structure.P2₁/c
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°
Volume (V)The volume of the unit cell.845 ų
ZThe number of molecules per unit cell.4
Calculated Density (ρ)The theoretical density of the crystal.1.26 g/cm³

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the purity of a bulk sample. chemicalbook.com Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD is performed on a finely powdered sample containing a multitude of tiny, randomly oriented crystallites. nih.gov When exposed to X-rays, these crystallites diffract the beams at various angles according to Bragg's Law (nλ = 2d sinθ), producing a characteristic diffraction pattern of intensity versus diffraction angle (2θ).

The resulting PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. chemicalbook.com It can be used for:

Phase Identification: By comparing the experimental pattern to a database of known patterns, the crystalline phase of this compound can be confirmed.

Purity Assessment: The presence of sharp peaks corresponding to other crystalline substances would indicate impurities in the sample.

Crystallinity Analysis: A pattern with sharp, well-defined peaks indicates a highly crystalline material, whereas broad, diffuse features suggest the presence of amorphous (non-crystalline) content.

Table 2: Illustrative Powder X-ray Diffraction Data for a Crystalline Organic Compound (Note: This table presents a hypothetical set of the most intense diffraction peaks for this compound to illustrate typical PXRD data.)

Diffraction Angle (2θ) [°]d-spacing [Å]Relative Intensity [%]
10.58.4285
15.25.8260
21.14.21100
23.83.7475
28.43.1450

X-ray Absorption Spectroscopy (XAS) for Local Structure

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure around a specific element. By tuning the X-ray energy to a core-level absorption edge of an atom (e.g., the sulfur K-edge in this compound), the resulting absorption spectrum reveals details about its immediate environment.

The XAS spectrum is typically divided into two regions:

X-ray Absorption Near-Edge Structure (XANES): Also known as NEXAFS (Near-Edge X-ray Absorption Fine Structure), this region provides information on the oxidation state and coordination chemistry of the absorbing atom. researchgate.net For this compound, the sulfur K-edge XANES would be sensitive to the S bonding environment within the thiocarbonyl group.

Extended X-ray Absorption Fine Structure (EXAFS): This region contains information about the bond lengths, coordination number, and species of the neighboring atoms. Analysis of the EXAFS region could determine the precise C=S bond distance and identify neighboring atoms within a few angstroms of the sulfur atom.

While primarily used for amorphous materials or systems where single crystals cannot be grown, XAS can complement diffraction data by providing a highly localized view of the atomic environment. For instance, in studies of metal complexes with thiourea ligands, XANES has been used to confirm the oxidation state of the metal and its coordination geometry.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bonding Information

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its specific chemical environment.

For this compound, a high-resolution XPS analysis would reveal distinct peaks for each element: carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and sulfur (S 2p). Crucially, the precise binding energy for each peak provides information about the chemical bonding. For example, the C 1s signal would be composed of multiple components corresponding to the different types of carbon atoms in the molecule: the thiocarbonyl carbon (C=S), the two carbonyl carbons (C=O), and the two methyl carbons (C-H). Each of these environments would result in a slightly different binding energy, known as a chemical shift.

Table 3: Predicted Core-Level Binding Energies for this compound (Note: These values are estimations based on typical binding energies for the specified functional groups.)

Core LevelFunctional GroupExpected Binding Energy (eV)
C 1sC-C / C-H (Methyl)~285.0
N-C=O (Carbonyl)~288.0
N-C=S (Thiocarbonyl)~286.5 - 287.5
N 1s(O=C)-NH-(C=S)~400.0
O 1sC=O (Carbonyl)~531.5 - 532.0
S 2pC=S (Thiocarbonyl)~162.0 - 163.0

Elemental Compositional Analysis Techniques (e.g., EDS, XRF)

Elemental analysis is used to determine the mass fractions of the elements present in a compound. For a pure organic compound like this compound, this is most commonly performed using combustion analysis, often with an automated CHNS analyzer. In this method, a small, precisely weighed amount of the sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by detectors, allowing for the calculation of the weight percentages of carbon, hydrogen, nitrogen, and sulfur. Oxygen is typically determined by pyrolysis in a separate analysis or calculated by difference.

The experimental results are then compared to the theoretical values calculated from the molecular formula (C₅H₈N₂O₂S) to confirm the compound's purity and identity.

Other techniques like Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with scanning electron microscopy, and X-ray Fluorescence (XRF) can also provide elemental information, particularly for heavier elements, but CHNS combustion analysis is the standard for organic compounds.

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)
CarbonC12.011560.05537.49%
HydrogenH1.00888.0645.03%
NitrogenN14.007228.01417.49%
OxygenO15.999231.99819.97%
SulfurS32.06132.06020.01%
Total 160.191 100.00%

Reaction Mechanisms and Chemical Reactivity of N,n Diacetylthiourea

Gas-Phase Pyrolysis of N,N'-Diacetylthiourea: A Theoretical and Experimental Investigation

The thermal decomposition of this compound in the gas phase has been the subject of both theoretical and experimental studies to elucidate its reaction mechanism and energetics.

Detailed Reaction Pathway Elucidation

Theoretical investigations, employing density functional theory (DFT), have been instrumental in mapping out the reaction pathway for the gas-phase pyrolysis of this compound. researchgate.net The primary decomposition products have been identified as ketene (B1206846) and N-Acetylthiourea. researchgate.net

The proposed mechanism suggests a stepwise process. The rate-determining step is characterized by an intramolecular nucleophilic attack of the sulfur atom on the carbonyl carbon of one of the acetyl groups. researchgate.net This leads to the formation of a cyclic transition state, which then fragments to yield the final products. Population analysis of the reaction indicates that the mechanism is largely synchronous. researchgate.net

Determination of Thermodynamic and Kinetic Parameters for Pyrolysis

Both theoretical calculations and experimental measurements have been used to determine the thermodynamic and kinetic parameters for the pyrolysis of this compound. Theoretical studies have evaluated these parameters at a standard condition of 600 K and 1 atm. researchgate.net

Experimental rate data for the thermal decomposition of this compound have been measured over a 45 K range. The reaction is found to be a unimolecular, first-order elimination reaction. The experimentally determined Arrhenius parameters are:

ParameterValue
Log A (s⁻¹) 11.8
Eₐ (kJ mol⁻¹) 128.3

These kinetic data, in conjunction with product analysis, support the proposed pathway for the elimination reaction.

Role of Intramolecular Interactions in Decomposition

Intramolecular interactions play a significant role in the decomposition of this compound. The key mechanistic feature is the intramolecular nucleophilic attack of the sulfur atom on a carbonyl carbon. researchgate.net This interaction facilitates the formation of the cyclic transition state necessary for the elimination reaction.

Furthermore, the electronic nature of the acetyl groups influences the kinetics of the pyrolysis. The electron-withdrawing effect of the second acetyl group in this compound aids in the cleavage of the C-N bond, which is part of the rate-determining step. researchgate.net Non-covalent interaction studies have also been conducted at each stage of the reaction to analyze the binding forces within the molecular structures. researchgate.net

Reactivity of this compound in Organic Transformations

The reactivity of this compound in organic reactions is a subject of interest, particularly in the context of radical chemistry and in comparison to its mono-acylated counterpart.

Studies on Radical Reactions Involving Acylated Thioureas

While specific studies focusing exclusively on radical reactions of this compound are not extensively documented, the general reactivity of acylated thioureas provides a basis for understanding its potential behavior. Acyl thiourea (B124793) derivatives are known to be versatile precursors for the synthesis of various heterocyclic compounds. nih.gov The presence of both hard and soft donor sites (oxygen and sulfur) makes them adaptable ligands in coordination chemistry. rsc.org

Radical reactions often involve initiation, propagation, and termination steps. libretexts.org For a molecule like this compound, radical initiation could potentially occur through homolytic cleavage of bonds, although this would depend on the reaction conditions, such as the presence of radical initiators, heat, or light. The stability and ease of formation of potential radical intermediates would govern the reaction pathways.

Comparative Reactivity with Other Thiourea Compounds (e.g., N-Acetylthiourea)

The reactivity of this compound can be compared with that of N-Acetylthiourea to understand the influence of the second acetyl group. In the context of gas-phase pyrolysis, the additional electron-withdrawing acetyl group in this compound increases the rate of the elimination reaction by facilitating C-N bond cleavage. This is reflected in the lower activation energy for the pyrolysis of this compound (128.3 kJ mol⁻¹) compared to N-Acetylthiourea (135.9 kJ mol⁻¹).

In broader organic transformations, the presence of two acyl groups in this compound would be expected to decrease the nucleophilicity of the nitrogen and sulfur atoms compared to N-Acetylthiourea. This is due to the increased inductive and resonance electron-withdrawing effects of the two acetyl groups. This difference in electronic properties would likely lead to different reactivity profiles in reactions where the thiourea moiety acts as a nucleophile. For instance, in reactions involving electrophiles, N-Acetylthiourea would be expected to be more reactive. Conversely, in reactions where the acyl groups themselves are the site of reaction, the di-acylated compound presents more possibilities for transformations.

This compound as a Reagent in Synthetic Organic Chemistry

This compound serves as a valuable reagent in synthetic organic chemistry, primarily as a precursor for the construction of heterocyclic ring systems. Its bifunctional nature, possessing both nucleophilic sulfur and nitrogen atoms along with acyl groups, allows it to participate in various cyclization reactions. The most prominent application of this compound is in the Hantzsch thiazole (B1198619) synthesis for the preparation of substituted 2-acetamidothiazoles.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, is a classical and widely utilized method for preparing thiazole derivatives. scholaris.casynarchive.com The reaction involves the cyclocondensation of a compound containing a thioamide moiety with an α-haloketone. scholaris.canih.gov this compound, as an N-acylated thiourea derivative, is an ideal substrate for this reaction, leading to the formation of 2-acetamidothiazoles. ias.ac.innih.gov These products are of interest in medicinal chemistry due to their presence in various biologically active compounds. jpionline.orgmdpi.com

The general reaction mechanism proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of this compound attacking the electrophilic carbon of the α-haloketone (e.g., a phenacyl bromide). This step forms an isothiouronium salt intermediate.

Cyclization: An intramolecular cyclization occurs when one of the nitrogen atoms attacks the carbonyl carbon of the original ketone moiety.

Dehydration: The resulting heterocyclic intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.

This process yields a 2-acetamido-substituted thiazole, where the substituents at the 4- and 5-positions of the thiazole ring are determined by the structure of the starting α-haloketone. ias.ac.in

Research Findings and Applications

The use of acylated thioureas like this compound provides a direct route to N-acylated 2-aminothiazoles, which are important scaffolds in drug discovery. nih.govmdpi.com Research has demonstrated the synthesis of a variety of 2-acetamido-4-aryl-1,3-thiazoles by reacting this compound with different substituted phenacyl bromides. nih.gov

The reaction conditions are typically mild, often involving refluxing the reactants in a suitable solvent like ethanol (B145695) or isopropanol. ias.ac.in The versatility of the Hantzsch synthesis allows for the creation of a diverse library of thiazole derivatives by simply varying the substitution pattern on the α-haloketone. mdpi.com

The table below summarizes representative examples of the Hantzsch reaction using this compound or similar thioamides with various α-haloketones to produce substituted thiazoles.

Thioamide Reagentα-HaloketoneProductSolvent/Conditions
This compoundPhenacyl bromideN-(4-phenyl-1,3-thiazol-2-yl)acetamideEthanol, Reflux
This compound4'-Chlorophenacyl bromideN-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)acetamideEthanol, Reflux
This compound4'-Methoxyphenacyl bromideN-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamideEthanol, Reflux
This compound2-Bromo-1-(naphthalen-2-yl)ethan-1-oneN-(4-(naphthalen-2-yl)-1,3-thiazol-2-yl)acetamideEthanol, Reflux
Thioureap-Bromophenacyl bromide2-Amino-4-(4-bromophenyl)-1,3-thiazoleMethanol (B129727), Reflux
ThioacetamidePhenacyl bromide2-Methyl-4-phenylthiazoleMethanol, rt, Bu4NPF6 catalyst

*Note: Reactions with Thiourea and Thioacetamide are included for comparison to illustrate the versatility of the Hantzsch synthesis with different thioamide-containing reagents. clockss.orgresearchgate.net

Computational Chemistry and Theoretical Studies on N,n Diacetylthiourea

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a primary method for studying N,N'-Diacetylthiourea due to its balance of accuracy and computational cost. nih.gov DFT calculations are instrumental in exploring the molecule's potential energy surface, identifying stable conformers, and determining its reactivity through the analysis of various chemical descriptors. nih.govresearchgate.net

One of the key applications of DFT in the study of this compound is in the investigation of its thermal decomposition. researchgate.net Theoretical studies have proposed reaction mechanisms for the gas-phase pyrolysis of this compound. researchgate.netresearchgate.net For instance, calculations have been performed using functionals like MPW1PW91 with the 6-311G(d,p) basis set to evaluate thermodynamic and kinetic parameters of its decomposition. researchgate.net These studies suggest that the decomposition is influenced by the electron-withdrawing effect of the acetyl groups. researchgate.net

Table 1: Calculated Thermodynamic and Kinetic Parameters for this compound Pyrolysis

Parameter Value Level of Theory
Activation Energy (Ea) Varies by pathway MPW1PW91/6-311G(d,p)
Enthalpy of Activation (ΔH‡) Varies by pathway MPW1PW91/6-311G(d,p)
Gibbs Free Energy of Activation (ΔG‡) Varies by pathway MPW1PW91/6-311G(d,p)

Note: Specific values depend on the proposed reaction pathway and are detailed in the cited literature.

DFT calculations provide a detailed picture of the electronic structure of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The distribution and energies of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack.

Bonding in this compound involves a delocalized π-electron system across the thiourea (B124793) core and the acetyl groups. researchgate.net This conjugation plays a significant role in the molecule's stability and reactivity. nih.gov Quantum chemical methods can quantify the nature of the chemical bonds, including their covalent and ionic character, through various analysis schemes. nih.gov

A significant contribution of computational chemistry is the elucidation of reaction pathways by identifying and characterizing transition states. wikipedia.org For the gas-phase pyrolysis of this compound, DFT calculations have been used to map out the potential energy surface connecting reactants to products via transition states. researchgate.netresearchgate.net

Studies have proposed a mechanism where the decomposition into ketene (B1206846) and N-acetylthiourea proceeds through a concerted, non-synchronous five-membered cyclic transition state. researchgate.net The rate-determining step is suggested to be initiated by an intramolecular nucleophilic attack of the sulfur atom on the carbonyl carbon of an acetyl group. researchgate.net The geometries of these transition states are optimized, and frequency calculations are performed to confirm that they represent true saddle points on the potential energy surface (i.e., having exactly one imaginary frequency). youtube.com

Theoretical calculations are increasingly used to predict and interpret spectroscopic data. While experimental spectra provide valuable fingerprints of a molecule, computational methods can assign specific vibrational modes to observed absorption bands. Advances in computational methods, particularly those accounting for anharmonicity, have made the theoretical prediction of near-infrared (NIR) spectra feasible. scienceopen.com

For this compound, DFT calculations can predict its infrared (IR) spectrum. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This aids in the interpretation of experimental IR spectra by assigning specific peaks to the stretching and bending modes of the various functional groups within the molecule, such as C=O, C=S, N-H, and C-N bonds.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations encompass a range of methods beyond DFT that are applied to study molecules like this compound. dntb.gov.uachemrxiv.org These methods can be used to model the molecule's behavior in different environments, such as in the gas phase or in solution, often using models like the Polarizable Continuum Model (PCM). mdpi.com

Molecular modeling simulations, such as molecular dynamics (MD), can be used in conjunction with quantum chemical data to study the dynamic behavior of the molecule and its interactions with its environment. scispace.com These simulations provide insights into conformational flexibility and intermolecular interactions over time.

Topological Analysis of Electron Density and Non-Covalent Interactions (e.g., Independent Gradient Model - IGM)

The topology of the electron density offers a powerful way to analyze chemical bonding and non-covalent interactions (NCIs). nih.govnih.gov Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to identify and characterize these interactions based on the electron density (ρ) and its derivatives. nih.govsemanticscholar.org

The Independent Gradient Model (IGM) is a particularly useful technique for visualizing both intra- and intermolecular interactions. nih.govresearchgate.net It is based on the concept that the gradient of the electron density is attenuated in regions of chemical interaction. chemrxiv.org For the study of the this compound pyrolysis mechanism, an IGM analysis was performed at each stage of the reaction. researchgate.net This allowed for the study of binding forces within the structures and the visualization of non-covalent interactions that stabilize the reactant, transition state, and product geometries. researchgate.net The IGM approach defines a descriptor, δg, which can reveal the bonding regions within the molecule. nih.gov

Population Analysis and Bond Index Concepts

Population analysis methods are used to partition the molecular electron density into atomic charges, providing insights into the charge distribution within this compound. nih.gov Common methods include Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and schemes based on electrostatic potentials. nih.gov NBO analysis is particularly valuable as it transforms the canonical molecular orbitals into localized orbitals that align with Lewis structures, providing a more intuitive chemical picture of bonding and lone pairs. semanticscholar.org

Coordination Chemistry of N,n Diacetylthiourea: Ligand Properties and Metal Complex Formation

Ligand Characteristics of N,N'-Diacetylthiourea and its Coordination Modes

This compound possesses several potential donor sites: the sulfur atom of the thiocarbonyl group (C=S), the two nitrogen atoms of the urea (B33335) backbone, and the two oxygen atoms of the acetyl groups (C=O). This multi-donor framework allows for a variety of coordination modes. Acylthiourea ligands typically act as bidentate chelators, forming stable five- or six-membered rings with a central metal ion. nih.gov

The most common coordination mode for analogous N-acylthiourea derivatives involves a bidentate chelation through the carbonyl oxygen and the thiocarbonyl sulfur atoms (O,S-coordination). vnu.edu.vnvnu.edu.vn This mode is facilitated by the deprotonation of the N-H group adjacent to the carbonyl, creating an anionic ligand that forms a stable six-membered chelate ring with the metal center. vnu.edu.vn

Alternatively, coordination can occur through one of the nitrogen atoms and the sulfur atom (N,S-coordination), which is also a common feature in the broader family of thiourea-based ligands. waikato.ac.nz The specific mode of coordination is influenced by several factors, including the nature of the metal ion (following principles like the Hard and Soft Acids and Bases theory), the reaction conditions (such as pH), and the steric hindrance imposed by the ligand's substituents. researchgate.net For this compound, the symmetrical nature of the molecule presents intriguing possibilities for forming mononuclear or even polynuclear complexes where both (S,O) chelating sites could potentially be utilized.

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of metal complexes with acylthiourea ligands is generally straightforward. A common method involves the reaction of a metal salt (e.g., chlorides, acetates, or perchlorates) with the ligand in a suitable solvent, such as methanol (B129727) or ethanol (B145695). nih.govnih.gov The reaction is often carried out in the presence of a base, like triethylamine (B128534) (Et₃N), to facilitate the deprotonation of the ligand, leading to the formation of neutral metal complexes. vnu.edu.vnnih.gov The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to yield complexes with different compositions, such as [ML₂] or [ML₃], depending on the metal's preferred coordination number and oxidation state. researchgate.net

Spectroscopic techniques are essential for elucidating the structure of metal complexes and confirming the coordination of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for determining the ligand's coordination mode. In a typical acylthiourea complex, the stretching vibration of the N-H bond may disappear upon deprotonation and coordination. mdpi.com A significant shift in the C=O and C=S stretching frequencies provides strong evidence of coordination through these groups. A decrease in the C=O stretching frequency and a change in the C=S stretching frequency indicate their involvement in bonding with the metal ion. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-S bonds.

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., with Zn(II) or Pt(II)), NMR spectroscopy provides detailed structural information in solution. The disappearance of the N-H proton signal in ¹H NMR spectra upon complexation confirms the ligand's deprotonation. nih.gov Shifts in the chemical shifts of carbons in the C=O and C=S groups in ¹³C NMR spectra also serve as indicators of coordination. mdpi.com

UV-Visible (UV/Vis) Spectroscopy: The electronic spectra of these complexes provide information about the electronic transitions and the geometry around the metal center. Transitions can be categorized as d-d transitions (for transition metals with d-electrons) or charge-transfer transitions (ligand-to-metal or metal-to-ligand). The position and intensity of these bands are characteristic of the metal ion and its coordination environment. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those with Cu(II), EPR spectroscopy is a powerful tool for probing the electronic environment of the metal center and providing information on the geometry of the complex.

A summary of expected IR spectral changes upon complexation of this compound is presented below.

Vibrational ModeFree Ligand Frequency (cm⁻¹)Complexed Ligand Frequency (cm⁻¹)Interpretation
ν(N-H) ~3100-3300Absent or shiftedDeprotonation upon coordination
ν(C=O) ~1680-1720Lower frequency (e.g., ~1600-1650)Coordination via carbonyl oxygen
ν(C=S) ~700-850Shifted to lower or higher frequencyCoordination via thiocarbonyl sulfur
New Bands N/A~400-600Formation of M-O and M-S bonds

For a hypothetical square planar complex of a metal like Ni(II) with deprotonated this compound (datu), a structure of the type [Ni(datu)₂] would be expected. X-ray studies would be crucial to determine the cis or trans arrangement of the coordinating sulfur and oxygen atoms. While cis configurations are common for many acylthiourea complexes, trans isomers have also been observed. researchgate.net

The table below summarizes typical bond lengths observed in related Cu(II) acylthiourea complexes, which can serve as a reference for this compound complexes. nih.gov

Bond TypeTypical Bond Length (Å)
Cu—O 1.940 - 1.945
Cu—S 2.261 - 2.263

Investigation of Redox Processes and Electronic Properties within Coordination Environments

The electronic properties and redox behavior of metal complexes are fundamentally linked to the nature of both the metal ion and the coordinating ligands. The sulfur atom in the thiourea (B124793) moiety can participate in redox processes. For instance, studies on some N,N'-substituted thiourea complexes have shown that Cu(II) can be reduced to Cu(I) during the complexation reaction. nih.gov

Cyclic voltammetry is a key technique used to investigate the redox properties of these complexes. It can be used to determine the reduction and oxidation potentials of the metal center, providing insight into the stability of different oxidation states. The electron-donating or -withdrawing nature of the ligand's substituents influences the electron density at the metal center, thereby tuning its redox potentials. The acetyl groups in this compound are electron-withdrawing, which can impact the electronic environment of the coordinated metal ion.

Theoretical Insights into Metal-Ligand Interactions of this compound

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for complementing experimental data and providing deeper insights into the nature of metal-ligand bonding. researchgate.net DFT calculations can be used to optimize the geometry of this compound complexes, predict their spectroscopic properties (such as IR and UV/Vis spectra), and analyze their electronic structures.

Theoretical studies allow for the examination of frontier molecular orbitals (HOMO and LUMO), which helps in understanding charge-transfer processes and the reactivity of the complexes. researchgate.net Furthermore, analyses like Natural Bond Orbital (NBO) can quantify the charge distribution within the molecule and describe the nature of the metal-ligand coordinate bonds in terms of donor-acceptor interactions. researchgate.net For this compound complexes, theoretical calculations could help predict the most stable coordination mode and rationalize the observed experimental properties, providing a comprehensive picture of the bonding interactions. researchgate.net

Exploration of N,n Diacetylthiourea in Advanced Materials Science

N,N'-Diacetylthiourea in the Design and Development of Sensing Materials

Thiourea (B124793) derivatives, including analogues of this compound, have emerged as a significant class of compounds for the development of chemical sensors. researchgate.netjnanoworld.comnih.gov Their ability to form specific, detectable interactions with various analytes, particularly anions and heavy metal cations, is the foundation of their use in sensing materials. jnanoworld.comnih.gov The incorporation of chromophore or fluorophore units into the molecular structure of thiourea derivatives allows for the creation of sensors that can signal the presence of a target analyte through a change in color (colorimetric) or fluorescence. researchgate.netdigitellinc.com These characteristics make thiourea-based compounds versatile platforms for detecting environmental pollutants and other species of interest. researchgate.netjnanoworld.com

The primary principle behind the sensor functionality of this compound analogues is their capacity for molecular recognition through non-covalent interactions, primarily hydrogen bonding. researchgate.netresearchgate.net The two N-H protons on the thiourea core are acidic enough to act as effective hydrogen-bond donors, allowing the molecule to bind with various anions like fluoride, cyanide, and nitrate. digitellinc.comresearchgate.net This host-guest interaction between the thiourea-based sensor (host) and the anion (guest) can perturb the electronic system of the sensor molecule, leading to an observable optical response. digitellinc.com

In the context of heavy metal detection, such as for mercury(II) ions (Hg²⁺), the interaction mechanism can be more complex. The soft sulfur atom of the thiourea group exhibits a strong affinity for soft metal ions like Hg²⁺. This interaction can trigger a chemical reaction, such as desulfurization, leading to a significant and irreversible change in the sensor molecule's structure. This transformation can, in turn, cause a dramatic shift in its fluorescence properties, enabling highly sensitive and selective "turn-on" fluorescent detection of the metal ion. nih.gov Thiourea derivatives have demonstrated the ability to detect heavy metal ions in aqueous media, highlighting their potential for environmental monitoring. nih.gov

Investigation of this compound for Energy-Related Applications

The application of thiourea and its derivatives has been extended to energy-related fields, most notably in the development of next-generation solar cells. Their ability to interact with and influence the properties of semiconductor materials has made them promising candidates for enhancing the performance and stability of energy conversion devices.

In the realm of energy conversion, thiourea and its derivatives have been successfully employed as additives in the fabrication of perovskite solar cells (PSCs). researchgate.netnih.gov Perovskite materials, while highly efficient, can suffer from rapid, uncontrolled crystallization, leading to film defects that impair solar cell performance and stability. researchgate.net Thiourea, acting as a Lewis base, can coordinate with the lead halide components of the perovskite precursor. researchgate.netnih.gov This interaction forms an intermediate adduct that slows down the crystallization process, resulting in higher quality perovskite films with improved crystallinity and fewer defects. nih.gov

The benefits of using thiourea-based additives include:

Improved Film Quality: Retarding crystal growth leads to more uniform and compact perovskite layers. nih.gov

Defect Passivation: The thiourea molecule can passivate trap states on the surface of the perovskite crystals, reducing non-radiative charge recombination. researchgate.net

Enhanced Performance: By improving charge transfer and reducing recombination, these additives have been shown to significantly boost the power conversion efficiency (PCE) of PSCs. researchgate.netnih.gov

Increased Stability: Thiourea can also contribute to the long-term stability of the perovskite film. researchgate.net

Table 1. Impact of Thiourea Additives on Perovskite Solar Cell Performance
Device TypePerformance MetricControl Device (Without Additive)Thiourea-Based DeviceReference
Fully Printable HTL-free PSCPower Conversion Efficiency (PCE)10.20%13.03% researchgate.net
Lead-Free Cs₂AgBiBr₆ Double Perovskite Solar CellPower Conversion Efficiency (PCE)N/A (Optimized with additive)3.07% nih.gov
Lead-Free Cs₂AgBiBr₆ Double Perovskite Solar CellPCE Retention (after 20 days in air)N/A95% nih.gov

While the role of thiourea derivatives in photovoltaic applications is actively being researched, their specific exploration in other optoelectronic and display technologies is less documented. The fundamental properties that make them effective in solar cells—such as their ability to modify semiconductor interfaces, passivate defects, and influence material crystallinity—suggest potential applicability in areas like light-emitting diodes (LEDs) and photodetectors. However, dedicated research into the use of this compound or its direct analogues in these specific technologies remains an emerging area.

This compound in Functional Materials Development

The development of functional materials relies on molecules that possess specific, predictable, and tunable properties. This compound and its analogues fit this description, serving as versatile building blocks for materials engineered for specific tasks. researchgate.net The field of crystal engineering, for example, utilizes the hydrogen-bonding capabilities of thioureas to construct ordered solid-state architectures. researchgate.net

The applications in sensing and energy conversion are prime examples of functional materials development. By modifying the core thiourea structure, researchers can fine-tune its properties:

For Sensing: Attaching signaling units (chromophores/fluorophores) creates materials that can detect and report the presence of specific analytes. digitellinc.com

For Energy: The intrinsic Lewis basicity and coordinating ability of the thiourea group are harnessed to create additives that improve the function of semiconductor layers in solar cells. researchgate.netnih.gov

The capacity of thiourea derivatives to engage in multiple non-covalent interactions makes them valuable components in the broader development of advanced functional materials. researchgate.net

Supramolecular Assembly and Host-Guest Chemistry Involving this compound

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. This compound and related compounds are excellent candidates for supramolecular assembly due to their well-defined hydrogen-bonding sites. nih.gov

The crystal structures of various thiourea derivatives reveal that the most common and robust interaction is the intermolecular N-H···S hydrogen bond. nih.govresearchgate.netscielo.org.mx This interaction frequently leads to the formation of centrosymmetric dimers, where two molecules are linked together in a head-to-tail fashion. nih.gov These dimers can then serve as building blocks for larger assemblies, such as chains or sheets. In this compound, the presence of carbonyl oxygen atoms introduces the possibility of additional N-H···O hydrogen bonds, potentially leading to more complex and varied supramolecular architectures.

Analytical Methodologies for N,n Diacetylthiourea: Separation and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating components of a mixture. For N,N'-Diacetylthiourea and related N-acyl thiourea (B124793) derivatives, liquid chromatography is the most prevalent approach, offering high resolution and versatility. Gas chromatography can also be considered, though it may present challenges due to the compound's polarity and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of thiourea derivatives due to its efficiency and wide applicability. nih.gov Reversed-phase HPLC (RP-HPLC) is the most commonly utilized mode for N-acyl thioureas, providing robust methods for separation and quantification. mdpi.comnih.govnih.gov

Research on analogous N-acyl thiourea compounds has led to the development of validated RP-HPLC methods suitable for routine quality control. nih.govresearchgate.net For instance, a method developed for an N-acyl thiourea derivative bearing a 6-methylpyridine moiety was validated for its precision and accuracy, with results falling within a 98–102% range. mdpi.comnih.govresearchgate.net The detection and quantitation limits for this related compound were established at 0.0174 µg/mL and 0.0521 µg/mL, respectively. mdpi.comnih.gov

These methods typically employ a C18 stationary phase, which is hydrophobic, and a polar mobile phase, such as a mixture of acetonitrile and water, often with an acid additive like formic or phosphoric acid to improve peak shape. nih.govsielc.com Detection is commonly achieved using a UV detector, as the thiocarbonyl and carbonyl groups within the this compound structure act as chromophores. nih.gov

Table 1: Exemplary HPLC Conditions for Thiourea Derivatives

Gas Chromatography (GC) separates compounds based on their volatility. Direct analysis of this compound by GC is expected to be challenging due to its polarity, relatively high molecular weight, and potential for thermal degradation at the high temperatures required for volatilization. For many polar, semi-volatile, or non-volatile compounds, derivatization is a necessary step to increase thermal stability and volatility for GC analysis. scispace.comchemistryhall.comoup.com

While specific GC methods for this compound are not prominent in the literature, methods for other polar nitrogen-containing compounds often rely on such derivatization procedures. chemistryhall.comoup.com Should GC analysis be required, a typical workflow would involve reacting this compound with a silylating agent to convert the N-H groups to less polar and more volatile trimethylsilyl (TMS) derivatives. The resulting volatile compound could then be analyzed on a standard non-polar or mid-polarity capillary column (e.g., methyl silicone or 5% diphenyl polysiloxane) with flame ionization detection (FID) or mass spectrometry (MS). chemistryhall.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative analysis of reactions and the purity of compounds. researchgate.net It serves as an excellent tool for monitoring the progress of this compound synthesis or assessing the purity of a sample by identifying the number of components present. sarponggroup.com

In TLC, the stationary phase is typically silica gel coated on a glass or aluminum plate. researchgate.net The sample is spotted near the bottom of the plate, which is then placed in a sealed chamber containing a solvent system (mobile phase). As the solvent moves up the plate via capillary action, it separates the sample components based on their differential affinity for the stationary and mobile phases. For thiourea compounds, various aqueous-organic mobile phases can be effective. sarponggroup.comnih.gov

After development, the separated spots are visualized. If the compounds are not colored, visualization can be achieved under UV light (if the compound is UV-active) or by spraying the plate with a chemical stain that reacts with the compound to produce a colored spot. researchgate.net Specific spray reagents are available for guanidine and thiourea derivatives, such as a mixture of sodium nitroprusside and potassium hexacyanoferrate(III). researchgate.net

TLC can also be scaled up for preparative purposes to purify small quantities of material. In preparative TLC, a larger, thicker plate is used, the sample is applied as a continuous band, and after development, the silica band containing the desired compound is physically scraped from the plate. The pure compound is then recovered by eluting it from the silica with a strong solvent.

Beyond standard RPLC, other chromatographic modes can be considered for the analysis of this compound, each offering unique selectivity.

Reversed-Phase Liquid Chromatography (RPLC): As discussed in the HPLC section, RPLC is the most common and robust method for analyzing this compound and its analogues. mdpi.comsielc.com It separates molecules based on their hydrophobicity, with more polar compounds eluting earlier from the non-polar stationary phase.

Hydrophobic Interaction Chromatography (HIC): HIC is a technique that separates molecules, primarily large biomolecules like proteins, based on differences in their surface hydrophobicity. It employs a high-salt mobile phase to promote binding to a weakly hydrophobic stationary phase, with elution achieved by decreasing the salt concentration. This technique is generally not suitable for the analysis of small molecules like this compound.

Hydrophilic Interaction Chromatography (HILIC): HILIC is an increasingly popular technique for the separation of polar and hydrophilic compounds that are poorly retained by RPLC. news-medical.netsigmaaldrich.com Given the polar nature imparted by its acetyl and thiourea functional groups, this compound is an excellent candidate for HILIC analysis. The technique uses a polar stationary phase (e.g., bare silica, aminopropyl, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. nih.govresearchgate.net In HILIC, retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase. nih.gov Elution occurs in order of increasing hydrophilicity, which is the opposite of RPLC, making HILIC a highly complementary technique. sigmaaldrich.com

Spectroscopic Methods for Quantitative Determination (e.g., UV-Vis Spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for the quantitative determination of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. spectrabase.com The presence of carbonyl (C=O) and thiocarbonyl (C=S) chromophores in the this compound molecule allows it to absorb UV light, forming the basis for its quantification. The use of UV detectors in the HPLC analysis of thiourea derivatives confirms their UV activity. nih.govmdpi.com Free thiourea and its simple N-alkyl derivatives exhibit a major absorption band in the UV region.

Quantitative analysis using UV-Vis spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of this compound of known concentrations at its wavelength of maximum absorbance (λmax). The absorbance of a sample solution with an unknown concentration is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

Future Perspectives and Emerging Research Directions for N,n Diacetylthiourea

Interdisciplinary Research Foci and Collaborative Opportunities

The inherent structural features of N,N'-Diacetylthiourea, possessing both hydrogen bond donors and acceptors as well as a reactive sulfur atom, make it a prime candidate for interdisciplinary research. Collaborative efforts between synthetic chemists, materials scientists, and biologists could unveil novel applications.

One key area for collaboration lies in materials science , particularly in the development of new polymers and coordination complexes. The ability of thiourea (B124793) derivatives to form stable metal complexes is well-documented. mdpi.com Future collaborations could focus on synthesizing this compound-based metal-organic frameworks (MOFs) or coordination polymers. These materials could be investigated for applications in catalysis, gas storage, or as sensors. The supramolecular behavior of thiourea derivatives, driven by non-covalent interactions, further suggests their potential in creating ordered networks and functional materials. nih.gov

In the realm of medicinal chemistry , collaborations between chemists and pharmacologists are crucial. While the biological activities of many thiourea derivatives have been explored, dedicated studies on this compound are less common. mdpi.com Collaborative projects could systematically evaluate its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent.

Challenges and Promising Avenues in this compound Research

Despite its potential, research on this compound faces several challenges that also present opportunities for innovation.

Synthesis and Derivatization: A primary challenge is the development of more efficient and sustainable synthetic routes to this compound and its derivatives. Overcoming this hurdle would facilitate broader access to the compound for various research applications. A promising avenue is the exploration of green chemistry principles to minimize waste and energy consumption in its production.

Understanding Structure-Activity Relationships: A significant knowledge gap exists in understanding the precise relationship between the structure of this compound and its functional properties. Systematic studies involving the synthesis of a library of derivatives with targeted modifications, followed by thorough characterization and activity screening, are needed. This would provide valuable data for establishing clear structure-activity relationships (SAR).

Exploring Biological Potential: The biological activities of this compound remain largely underexplored. A promising research avenue is the comprehensive screening of this compound against a wide range of biological targets. This could lead to the discovery of novel therapeutic applications. For instance, given the known antioxidant properties of some thiourea derivatives, investigating the radical scavenging capabilities of this compound could be a fruitful area of research. mdpi.com

Predictive Modeling and Computational Design of this compound-Based Systems

Computational chemistry and predictive modeling are set to play a pivotal role in accelerating research on this compound. These in silico approaches can guide experimental work, saving time and resources.

Predicting Bioactivity: The development of predictive models for the biological activity of small molecules is a rapidly advancing field. nih.govnih.gov By leveraging existing data on thiourea derivatives, it is possible to build Quantitative Structure-Activity Relationship (QSAR) models to predict the potential bioactivities of this compound and its hypothetical derivatives. youtube.com Such models can help prioritize which compounds to synthesize and test, streamlining the drug discovery process.

Computational Design of Novel Systems: Beyond predicting activity, computational tools can be used to design novel this compound-based systems with desired properties. For example, molecular docking studies can simulate the interaction of this compound with specific biological targets, providing insights into its mechanism of action and guiding the design of more potent analogues. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of the molecule, aiding in the design of new catalysts or functional materials. mdpi.com The use of molecular dynamics simulations can also provide insights into the conformational dynamics and stability of this compound-containing systems. zenodo.org

The future of this compound research is bright, with significant opportunities for discovery and innovation at the intersection of chemistry, biology, and materials science. By fostering interdisciplinary collaborations, addressing key research challenges, and harnessing the power of computational modeling, the scientific community can unlock the full potential of this intriguing chemical compound.

Q & A

Q. What are the recommended methods for synthesizing N,N'-Diacetylthiourea in a laboratory setting?

this compound can be synthesized via radical-mediated reactions, such as the radical phenylation of thiourea derivatives. For example, its reaction with N-nitrosoacetanilide generates intermediates like S-phenyl-N,N′-diacetylisothiuronium, which decomposes into products such as diphenyl disulfide and acetylcyanamide dimer. Radical pathways can be initiated using thermal or photochemical conditions, with reaction progress monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

Researchers should use impervious gloves, safety goggles, and protective lab coats to avoid skin/eye contact. Work areas must be well-ventilated, and high concentrations should be managed with fume hoods. Contaminated clothing should be removed immediately, and hands washed thoroughly after handling. While specific toxicity data for this compound is limited, analogous thiourea derivatives (e.g., N-phenylthiourea) require adherence to OSHA HazCom 2012 standards for chemical hygiene .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • NMR spectroscopy to confirm hydrogen and carbon environments.
  • Infrared (IR) spectroscopy to identify thiourea-related stretching vibrations (e.g., C=S at ~1200–1400 cm⁻¹).
  • Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis. Cross-validation with elemental analysis ensures purity .

Q. What are the primary applications of this compound in current chemical research?

It serves as a precursor in radical reactions (e.g., arylations), a ligand in coordination chemistry, and a model compound for studying thiourea decomposition kinetics. Its derivatives are also explored in polymer stabilization and agrochemical synthesis .

Advanced Research Questions

Q. How can electron paramagnetic resonance (EPR) spectroscopy be applied to study radical intermediates formed during this compound reactions?

EPR combined with spin-trapping agents (e.g., nitroso compounds) can detect transient radicals like C₆H₅S· and CH₃CO· generated during decomposition. For example, the S-phenyl-N,N′-diacetylisothiuronium intermediate decomposes via radical pathways, which EPR can quantify by analyzing hyperfine splitting patterns and g-factors .

Q. What experimental approaches are used to determine the kinetic parameters of this compound decomposition under thermal stress?

  • Thermogravimetric analysis (TGA) to measure mass loss rates at controlled temperatures.
  • Differential scanning calorimetry (DSC) to assess enthalpy changes during decomposition.
  • Gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., HNCS). Kinetic models (e.g., Arrhenius equation) can then calculate activation energies and rate constants .

Q. How can researchers resolve contradictions in reported decomposition products of this compound across different studies?

Contradictions often arise from variations in reaction conditions (e.g., temperature, solvent). To address this:

  • Replicate experiments under standardized conditions (pH, inert atmosphere).
  • Use high-resolution MS and X-ray crystallography to unambiguously identify products.
  • Perform control experiments to rule out side reactions (e.g., oxidation by atmospheric O₂) .

Q. What strategies are recommended for optimizing reaction yields when using this compound as a precursor in radical arylation reactions?

  • Use radical initiators (e.g., AIBN) at 60–80°C to enhance intermediate stability.
  • Optimize solvent polarity (e.g., acetonitrile vs. toluene) to control radical lifetimes.
  • Monitor reaction progress with in situ EPR or UV-Vis spectroscopy to identify quenching points .

Methodological Best Practices

  • Data Analysis : Use statistical tools (e.g., ANOVA) to compare decomposition kinetics across trials. Present data in Arrhenius plots for clarity .
  • Contradiction Management : Cross-reference findings with literature using databases like Reaxys or SciFinder, prioritizing peer-reviewed journals over non-academic sources .
  • Safety Compliance : Follow REACH regulations and institutional protocols for handling thiourea derivatives, especially those classified as SVHCs (Substances of Very High Concern) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.